(R)-Benzphetamine Hydrochloride

Description

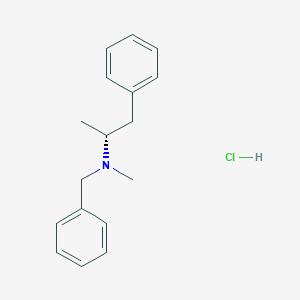

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H22ClN |

|---|---|

Molecular Weight |

275.8 g/mol |

IUPAC Name |

(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m1./s1 |

InChI Key |

ANFSNXAXVLRZCG-XFULWGLBSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Stereochemical Aspects and Enantiopurity Research

Determination of Absolute Configuration for (R)-Benzphetamine Hydrochloride

Standard methodologies for this purpose include:

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, allowing for the direct assignment of the R/S configuration.

Chiroptical Spectroscopy: Methods such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) measure the differential interaction of the molecule with circularly polarized light. The experimental spectrum is compared with spectra predicted from quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) for a chosen configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. frontiersin.orgmdpi.com Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is another powerful tool for this purpose. researchgate.netstackexchange.com

Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule, without affecting the stereocenter, into a compound whose absolute configuration is already known. For instance, the metabolism of d-benzphetamine to d-methamphetamine and d-amphetamine, compounds of known stereochemistry, serves to confirm the retention of the original configuration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to create a diastereomeric environment that makes the NMR signals for the two enantiomers distinguishable. stackexchange.com For molecules with multiple stereocenters, Nuclear Overhauser Effect (nOe) experiments can be used to determine the relative stereochemistry, which, if one center is known, can lead to the full assignment of absolute configuration. researchgate.net

Analytical Methodologies for Enantiomeric Purity Assessment in Research Materials

Ensuring the enantiomeric purity of this compound is critical for research applications. Analytical methods are required to detect and quantify the presence of the unwanted (S)-enantiomer, which may be present as an impurity.

Chiral HPLC is a primary technique for separating and quantifying enantiomers. A validated method has been developed specifically for assessing the enantiomeric purity of d-benzphetamine (the R-enantiomer). researchgate.net

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The key parameters of this validated method are detailed below. researchgate.net

Table 1: HPLC Method Parameters for Benzphetamine Enantiomeric Purity

| Parameter | Specification |

|---|---|

| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727) : Diethyl amine (100:0.2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Resolution (Rₛ) | > 3.0 |

Data sourced from a study on the development and validation of a chiral liquid chromatographic method for benzphetamine. researchgate.net

Method validation was performed to ensure its suitability for quantifying the (S)-enantiomer (referred to as L-benzphetamine in the study) as an impurity. The validation included parameters such as linearity, accuracy, and precision. researchgate.net The method demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.9994. Recoveries were within the range of 95.5% to 103.2%, indicating high accuracy. The limits of detection (LOD) and quantification (LOQ) for the (S)-enantiomer were established at 0.012 µg/mL and 0.035 µg/mL, respectively, showcasing the method's high sensitivity. researchgate.net

Gas chromatography can also be employed for enantiomeric separation. While direct separation on a chiral GC column is possible, an alternative and common approach is the indirect method, which involves chiral derivatization. jfda-online.commdpi.com

In this technique, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDR) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. jfda-online.com For amine-containing compounds like benzphetamine, common CDRs are chiral acid chlorides. A reagent used for related amphetamines is R(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl). nih.gov

The reaction converts the (R)- and (S)-enantiomers of benzphetamine into two distinct diastereomeric amides, which can then be resolved and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This approach not only facilitates separation but can also improve the chromatographic properties and detection sensitivity of the analyte. jfda-online.com

Table 2: General Workflow for GC Analysis with Chiral Derivatization

| Step | Description |

|---|---|

| 1. Derivatization | React the sample containing benzphetamine enantiomers with an enantiomerically pure Chiral Derivatizing Reagent (e.g., R-MTPCl). |

| 2. GC Separation | Inject the resulting diastereomeric mixture onto a standard achiral capillary GC column (e.g., DB-5). |

| 3. Detection | Quantify the separated diastereomers using a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |

| 4. Calculation | Determine the enantiomeric ratio from the relative peak areas of the two diastereomers. |

This table outlines a general procedure based on established methods for chiral amine analysis. mdpi.comnih.gov

Chiroptical methods, such as circular dichroism (CD) spectroscopy, provide a powerful means for determining the enantiomeric excess (ee) of a sample. These techniques measure the difference in absorption of left and right circularly polarized light. nih.gov For a given chiral molecule, the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers.

The process involves creating a calibration curve by measuring the CD signal of several samples with known enantiomeric excesses. The ee of an unknown sample can then be determined by measuring its CD signal and interpolating from this calibration curve. nih.gov This method is particularly useful for rapid screening and does not require chromatographic separation. The success of the method relies on identifying a characteristic wavelength (often corresponding to a Cotton effect) where the CD response is strong and linear with respect to the enantiomeric composition. nih.gov

Conformational Analysis and Stereochemical Dynamics

The biological activity and interactions of a molecule are governed by its three-dimensional shape or conformation. This compound is a flexible molecule with several rotatable single bonds, allowing it to adopt multiple conformations in solution. Understanding these conformational preferences is key to elucidating its behavior at a molecular level.

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution. copernicus.orgauremn.org.br By analyzing various NMR parameters, a detailed picture of the molecule's preferred shapes and the energy barriers between them can be constructed.

Nuclear Overhauser Effect (NOE): NOE experiments measure the transfer of nuclear spin polarization between atoms that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances and, by extension, molecular geometry and conformation. researchgate.net

J-Coupling (Scalar Coupling): The magnitude of the coupling constant (³J) between two nuclei separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to determine the preferred torsional angles and thus the conformational population around specific bonds. auremn.org.br

Lineshape Analysis: The shape of NMR signals can provide information on dynamic processes. When a molecule is rapidly interconverting between two or more conformations on the NMR timescale, an averaged spectrum is observed. If the exchange is slower, the signals may broaden or decoalesce into separate signals for each conformer. Analyzing the NMR lineshape as a function of temperature allows for the determination of the kinetic parameters (activation energy) and thermodynamic parameters of the conformational exchange. researchgate.net

For this compound, these NMR techniques can be applied to determine the rotational preferences around the C-N bonds and the bonds connecting the phenyl ring and the nitrogen atom to the chiral center, thereby defining the ensemble of low-energy conformations present in solution. copernicus.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-Benzphetamine |

| d-Benzphetamine |

| l-Benzphetamine |

| d-Methamphetamine |

| d-Amphetamine |

| Diethyl amine |

| Methanol |

Solid-State Conformations via X-ray Diffraction Studies

X-ray diffraction (XRD), particularly single-crystal X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.comnews-medical.net This technique provides unequivocal information about the molecule's absolute configuration, bond lengths, bond angles, and the conformation it adopts in the crystal lattice. nih.gov For a chiral molecule like this compound, X-ray crystallography can confirm the 'R' configuration at the stereocenter and reveal intermolecular interactions, such as hydrogen bonding, within the crystal structure. nih.gov

The analysis of the solid state is also crucial for identifying and characterizing different crystalline forms, known as polymorphs. nih.gov Polymorphism can significantly impact a drug's physical properties. Powder X-ray diffraction (PXRD) is a primary tool used to identify different polymorphic forms, as each form will produce a unique diffraction pattern. nih.govthermofisher.com While no specific, publicly available X-ray crystallographic studies detailing the solid-state conformation of this compound were identified in the searched literature, it is known that benzphetamine hydrochloride can exist in polymorphic forms.

Computational Chemistry Approaches to Conformational Preferences

Due to the flexibility of the ethylamine (B1201723) backbone and the benzyl (B1604629) group, this compound can adopt numerous conformations. Computational chemistry provides powerful tools to explore the potential energy surface of such molecules and predict their preferred low-energy conformations. rsc.orgresearchgate.net

Methods like Density Functional Theory (DFT) and molecular mechanics are employed to perform conformational analysis. researchgate.netresearchgate.net These calculations can determine the relative stabilities of different conformers and the energy barriers for rotation around single bonds. For phenethylamine (B48288) derivatives, computational studies have been used to understand how substitutions and stereochemistry influence the molecule's shape and electronic properties. researchgate.netbiomolther.orgnih.gov

A comprehensive computational study on similar molecules, such as amphetamine and methamphetamine, demonstrated that a combination of DFT and molecular dynamics (MD) simulations can provide a detailed understanding of the conformational landscape in solution. rsc.orgrsc.org Such an approach for this compound would involve identifying all stable conformers and calculating their relative energies to determine their populations at a given temperature. This information is invaluable for understanding how the molecule might interact with its biological targets. While specific computational studies focused solely on this compound are not prevalent in the surveyed literature, the established methodologies are directly applicable and essential for a deeper understanding of its conformational preferences. rsc.org

Advanced Synthetic Methodologies for R Benzphetamine Hydrochloride

Stereoselective and Enantioselective Synthetic Routes

The synthesis of enantiomerically pure (R)-Benzphetamine hydrochloride can be achieved through various advanced methodologies, including biocatalysis, chiral pool synthesis, asymmetric catalysis, and stereospecific ring-opening reactions.

Biocatalytic Approaches (e.g., Imine Reductase-Catalyzed Amination, Amine Transaminases)

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines due to its high selectivity, mild reaction conditions, and environmentally friendly nature. manchester.ac.uk Imine reductases (IREDs) are a class of enzymes that catalyze the reduction of imines to amines with high stereoselectivity. researchgate.netnih.govresearchgate.net

In the context of (R)-Benzphetamine synthesis, a chemoenzymatic approach utilizing an imine reductase can be employed. For instance, an engineered imine reductase mutant, IR36-M5, has demonstrated high conversion (97%) and stereoselectivity (97%) in the reductive amination of phenylacetone (B166967) with a suitable amine, providing a key intermediate for the synthesis of related chiral amines. researchgate.net While not directly applied to (R)-Benzphetamine in the cited study, this approach highlights the potential of IREDs. The general strategy involves the reductive amination of a prochiral ketone with an appropriate amine, catalyzed by an (R)-selective IRED, to establish the desired stereocenter. researchgate.netnih.gov

Amine transaminases (ATAs) represent another class of enzymes that can be utilized for the synthesis of chiral amines. Although specific examples for (R)-Benzphetamine are not detailed in the provided results, ATAs are known to convert ketones to chiral amines by transferring an amino group from a donor molecule.

Chiral Pool Synthesis Utilizing Precursor Molecules (e.g., Pseudoephedrine, Ephedrine)

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of (R)-Benzphetamine, pseudoephedrine and ephedrine (B3423809) are logical chiral precursors due to their structural similarity. nih.govharvard.eduresearchgate.net

A common strategy involves the deoxygenation of the hydroxyl group in pseudoephedrine. One reported method achieves this with approximately 100% retention of configuration by first protecting the amine group as a tert-butyl carbamate. researchgate.netacs.org This protected intermediate then undergoes deoxygenation, followed by deprotection to yield (S)-methamphetamine. Subsequent N-benzylation of the (S)-methamphetamine produces (S)-benzphetamine, which is the enantiomer of the target molecule. To obtain the (R)-enantiomer, one would need to start with the corresponding enantiomer of pseudoephedrine.

The use of pseudoephedrine as a chiral auxiliary is well-established for diastereoselective alkylation reactions, although its availability is restricted in many regions. harvard.edu

Stereospecific Ring-Opening Reactions (e.g., Aziridinium (B1262131) Ions)

Stereospecific ring-opening reactions of chiral aziridinium ions provide another avenue for the synthesis of optically pure amines. This method involves the formation of a stable aziridinium ion from an enantiomerically pure aziridine. rsc.org Subsequent reaction with a nucleophile proceeds in a completely regio- and stereoselective manner, yielding acyclic amine derivatives. rsc.org

In the context of methamphetamine synthesis, which shares a structural backbone with benzphetamine, the formation and protonation of cis- or trans-1,2-dimethyl-3-phenylaziridine have been studied. researchgate.net This suggests that aziridinium intermediates could be relevant in the synthesis of benzphetamine and its analogs. The stereochemical outcome of the ring-opening is controlled by the initial stereochemistry of the aziridine, making it a viable strategy for obtaining the desired (R)-enantiomer of benzphetamine.

Process Chemistry Research for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale, commercially viable process requires significant research and development. An efficient and scalable process for benzphetamine hydrochloride has been disclosed, focusing on the deoxygenation of pseudoephedrine. researchgate.netacs.org Key aspects of this process include the protection of the amine group as a tert-butyl carbamate, which is straightforward to remove in the final step. researchgate.netacs.org

Another patented process describes the benzylation of methamphetamine hydrochloride under mild conditions using a mild base in water. google.com This method is highlighted as being cost-effective and environmentally friendly by avoiding the use of organic solvents. google.com The process reportedly yields benzphetamine free base with a purity of ≥98%, which can be directly converted to the hydrochloride salt in a solid crystalline form without the need for further purification. google.com The use of hydrochloric acid gas dissolved in ethyl acetate (B1210297) for the salt formation is a notable improvement, as it directly produces a solid, crystalline product, unlike prior methods that yielded an oil requiring further processing. google.com

Identification and Profiling of Process-Related Impurities during Synthesis

During the synthesis of any active pharmaceutical ingredient (API), the identification and characterization of process-related impurities are critical for ensuring the safety and quality of the final product. nih.govnih.gov For benzphetamine hydrochloride, a commercial manufacturing process that includes impurity profiling has been reported. researchgate.netacs.org In this process, four unknown process-related impurities were isolated from the final API. researchgate.netacs.org These impurities were characterized using NMR and mass spectral analysis, and their structures were confirmed through independent synthesis. researchgate.netacs.org

While the specific structures of the four impurities from the benzphetamine process are not detailed in the provided abstracts, the general approach to impurity profiling is well-documented for other APIs. nih.govnih.gov This typically involves:

Detection and Identification : Using techniques like HPLC and LC-MS to detect and tentatively identify impurities. nih.gov

Synthesis and Characterization : Synthesizing the identified impurities to confirm their structure and to use them as reference standards. nih.gov

Method Validation : Developing and validating analytical methods for the detection and quantification of these impurities. nih.gov

In the synthesis of a related compound, benidipine (B10687) hydrochloride, impurities were identified and their formation pathways were discussed. nih.gov This highlights the importance of understanding potential side reactions in the synthetic route.

For benzphetamine, impurities could potentially arise from the starting materials (e.g., ephedrine and pseudoephedrine in methamphetamine synthesis), side reactions during the synthetic steps, or degradation of the product. nih.govresearchgate.net

Development of Robust Purification Strategies for Enantiopure this compound

The isolation of the desired (R)-enantiomer of benzphetamine from a racemic mixture is a critical step in the manufacturing process to ensure the stereospecificity of the final active pharmaceutical ingredient. The development of robust and efficient purification strategies is paramount for achieving high enantiomeric purity. These methods primarily focus on the separation of the two enantiomers, followed by the crystallization of the desired this compound. Key strategies employed include chiral chromatography, diastereomeric crystallization, and enzymatic resolution.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

A specific method for the determination of the enantiomeric purity of D-Benzphetamine, which corresponds to (R)-Benzphetamine, has been developed and validated. researchgate.net This method employs a Chiralpak AD-H column with a mobile phase composed of methanol (B129727) and diethyl amine (100:0.2 v/v). researchgate.net The separation is achieved at a flow rate of 1.0 mL/min at 25°C, with UV detection at 220 nm. researchgate.net This analytical method demonstrates good resolution (>3.0) between the benzphetamine enantiomers within a short run time of 10 minutes. researchgate.net The method has been validated for linearity, accuracy, and precision, with a correlation coefficient greater than 0.9994. researchgate.net The limits of detection and quantification for the L-enantiomer were found to be 0.012 µg/mL and 0.035 µg/mL, respectively, making it suitable for quantifying the impurity in the D-benzphetamine drug substance. researchgate.net

For preparative scale purification, the parameters from such analytical methods can be scaled up. The choice of the chiral stationary phase is crucial, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being widely used due to their broad chiral recognition abilities. windows.net The selection of the mobile phase, often a mixture of an alkane with an alcohol, and the addition of a basic modifier like diethylamine, are optimized to achieve the best separation efficiency.

Table 1: Chiral HPLC Method for (R)-Benzphetamine Enantiomeric Purity

| Parameter | Value |

| Column | Chiralpak AD-H (250 mm x 4.6 mm) |

| Mobile Phase | Methanol : Diethyl Amine (100:0.2 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Resolution | > 3.0 |

| LOD (L-enantiomer) | 0.012 µg/mL |

| LOQ (L-enantiomer) | 0.035 µg/mL |

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and industrially viable method for resolving racemates. researchgate.net This technique involves reacting the racemic mixture of benzphetamine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines are chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For the resolution of a racemic base like benzphetamine, an enantiomerically pure acid would be used. For instance, reacting racemic benzphetamine with (+)-tartaric acid would yield a mixture of two diastereomeric salts: (R)-benzphetamine-(+)-tartrate and (S)-benzphetamine-(+)-tartrate.

The success of this method depends on a significant difference in the solubility of the two diastereomeric salts in a particular solvent. researchgate.net The choice of solvent is therefore critical and often requires empirical screening of various solvent systems. After separation of the diastereomeric salt containing the desired (R)-enantiomer, the chiral resolving agent is removed by treatment with a base to liberate the free (R)-benzphetamine base. This is then converted to the hydrochloride salt. While this method is cost-effective, the optimization of the crystallization conditions and the recovery of the pure diastereomer can be time-consuming.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This method utilizes enzymes, such as lipases, that can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the resolution of chiral amines, lipase-catalyzed kinetic resolution is a common approach. nih.gov In a typical process, the racemic amine is subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, a lipase might selectively acylate (S)-benzphetamine, allowing for the separation of the unreacted (R)-benzphetamine. Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have shown high selectivity in the resolution of various chiral amines and related compounds. nih.govnih.gov

The efficiency of the enzymatic resolution is influenced by the choice of enzyme, solvent, acyl donor, and temperature. The unreacted enantiomer, in this case, (R)-benzphetamine, can then be isolated from the reaction mixture. One of the major advantages of enzymatic resolution is the high enantiomeric excess that can be achieved under mild reaction conditions.

Crystallization of this compound

Following the successful separation of the (R)-benzphetamine enantiomer by one of the methods described above, the final step is the formation and purification of the hydrochloride salt. The conversion is typically achieved by treating a solution of the (R)-benzphetamine free base in a suitable organic solvent, such as ethyl acetate or toluene, with hydrochloric acid. google.com

A critical aspect of this step is to obtain the hydrochloride salt as a crystalline solid rather than an oil, which can be challenging to handle and purify. It has been found that the presence of even trace amounts of water can inhibit crystallization. google.com Therefore, methods often involve azeotropic removal of water from the organic solution containing the benzphetamine free base before the addition of hydrochloric acid. google.com The subsequent crystallization can be induced by cooling the solution, and in some cases, gentle heating and cooling cycles can promote the formation of a crystalline product. google.com The resulting crystalline this compound is then isolated by filtration, washed with a suitable solvent, and dried.

Pharmacological Research: Molecular and Cellular Mechanisms of Action

Neurotransmitter System Interactions (Dopamine, Norepinephrine)

The primary metabolites of (R)-Benzphetamine Hydrochloride, dextroamphetamine and dextromethamphetamine, profoundly impact dopaminergic and noradrenergic neurotransmission through a dual mechanism: inducing neurotransmitter release and inhibiting their reuptake. patsnap.comwikipedia.orgpatsnap.com

Amphetamine and its derivatives orchestrate a complex sequence of events at the presynaptic terminal to induce the release of dopamine (B1211576) and norepinephrine (B1679862). nih.govdrugbank.com This process, distinct from normal exocytosis, involves the reversal of transporter proteins. wikipedia.orgpatsnap.com

Once inside the presynaptic neuron, these metabolites disrupt the storage of monoamines in synaptic vesicles by inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgyoutube.com This action leads to an accumulation of neurotransmitters in the cytoplasm. The elevated cytosolic concentration of dopamine and norepinephrine triggers the monoamine transporter proteins (DAT and NET) to operate in reverse, expelling the neurotransmitters from the neuron into the synaptic cleft. patsnap.comyoutube.com

In addition to promoting neurotransmitter release, the metabolites of this compound also function as reuptake inhibitors. patsnap.comwikipedia.org They competitively bind to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. wikipedia.orgvt.edu This inhibition prolongs the presence of dopamine and norepinephrine in the synapse, thereby enhancing their signaling activity. patsnap.comrecoveryteam.org Studies indicate that amphetamines exhibit a higher affinity for NET compared to DAT. frontiersin.org

In Vitro Receptor and Transporter Binding Studies

Detailed in vitro studies have elucidated the specific molecular targets through which the active metabolites of this compound exert their effects. These studies provide quantitative data on binding affinities and functional activities at various receptors and transporters.

Research suggests that benzphetamine and its metabolites act as agonists at certain adrenergic receptors. drugbank.com Specifically, they have been shown to have agonist activity at both alpha-1A and alpha-2A adrenergic receptors. drugbank.com The stimulation of postsynaptic alpha-2A receptors in the prefrontal cortex is believed to contribute to improvements in attention and cognitive function. wikipedia.orgnih.govnih.gov Alpha-2A and alpha-2C subtypes have been identified as the primary presynaptic inhibitory receptors that regulate neurotransmitter release in the central nervous system.

The metabolites of this compound are potent inhibitors of the sodium-dependent dopamine transporter (DAT). nih.govdrugbank.com By binding to DAT, they prevent the reuptake of dopamine from the synapse, leading to increased extracellular dopamine levels. drugbank.comnih.gov This action is a cornerstone of their stimulant effects. drugbank.com

A critical intracellular target is the synaptic vesicular amine transporter 2 (VMAT2). wikipedia.orgwikipedia.org The metabolites of this compound interact with VMAT2, disrupting the sequestration of dopamine and norepinephrine into synaptic vesicles. patsnap.comyoutube.comnih.gov This inhibition leads to an increase in the cytosolic concentration of these neurotransmitters, which is a prerequisite for their subsequent release into the synapse via reverse transport. youtube.comnih.govnih.gov

Interactive Data Table: Summary of Molecular Interactions

| Target | Action | Primary Metabolite(s) | Consequence |

| Dopamine Transporter (DAT) | Inhibition / Reverse Transport | Dextroamphetamine, Dextromethamphetamine | Increased synaptic dopamine |

| Norepinephrine Transporter (NET) | Inhibition / Reverse Transport | Dextroamphetamine, Dextromethamphetamine | Increased synaptic norepinephrine |

| Alpha-1A Adrenergic Receptor | Agonism | Dextroamphetamine, Dextromethamphetamine | Noradrenergic system modulation |

| Alpha-2A Adrenergic Receptor | Agonism | Dextroamphetamine, Dextromethamphetamine | Noradrenergic system modulation, cognitive enhancement |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibition | Dextroamphetamine, Dextromethamphetamine | Increased cytosolic dopamine and norepinephrine |

Comparative Pharmacodynamic Studies with Related Amphetamine Analogs (In Vitro/Cellular Models)

Monoamine Transporter Inhibition

The primary molecular targets for amphetamine and its analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Amphetamine analogs act as competitive inhibitors of these transporters.

In vitro studies using human embryonic kidney (HEK) 293 cells expressing human monoamine transporters have established the inhibitory potencies of d-amphetamine and d-methamphetamine. Both compounds exhibit a clear preference for NET and DAT over SERT. D-amphetamine and d-methamphetamine are most potent at inhibiting NET, followed by DAT, and are significantly less potent at SERT. Specifically, they are approximately 5- to 9-fold less potent at DAT and 200- to 500-fold less potent at SERT compared to NET.

| Compound | hDAT (KI, μM) | hNET (KI, μM) | hSERT (KI, μM) |

|---|---|---|---|

| d-Amphetamine | ~0.6 | ~0.1 | 20-40 |

| d-Methamphetamine | ~0.5 | ~0.1 | 10-40 |

This table presents the approximate inhibition constants (KI) of d-amphetamine and d-methamphetamine at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters, based on data from in vitro studies.

Monoamine Release

Beyond inhibiting reuptake, a key mechanism of action for amphetamine analogs is their ability to induce the reverse transport, or efflux, of monoamines through the transporters. This process significantly increases the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft.

In vitro studies directly comparing d-amphetamine and d-methamphetamine have demonstrated that d-methamphetamine is a more effective dopamine-releasing agent. In a heterologous expression system, d-methamphetamine induced greater DAT-mediated whole-cell currents and released five times more dopamine than d-amphetamine at the same concentration and voltage. nih.gov Furthermore, at maximally effective concentrations, d-methamphetamine prompted the release of twice as much intracellular calcium from internal stores compared to d-amphetamine. nih.gov

Studies using rat brain synaptosomes have also shown that amphetamine-type stimulants, including d-amphetamine and d-methamphetamine, are more potent releasers of norepinephrine than dopamine or serotonin. nih.gov

| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |

|---|---|---|---|

| d-Amphetamine | Potent | Most Potent | Weak |

| d-Methamphetamine | More Potent than d-Amphetamine | Potent | Weak |

This table summarizes the relative potency of d-amphetamine and d-methamphetamine in inducing the release of dopamine, norepinephrine, and serotonin based on in vitro findings.

The differential effects on monoamine transporters and release mechanisms underlie the distinct pharmacological profiles of various amphetamine analogs. The pronounced activity of d-amphetamine and d-methamphetamine at DAT and NET, coupled with their ability to induce dopamine and norepinephrine release, is central to the stimulant effects observed following the administration of this compound.

Metabolic Research and Prodrug Conversion Pathways Non Human and in Vitro Focus

Identification and Characterization of Metabolites

In vitro studies, primarily utilizing rat liver microsomes, have been instrumental in identifying the key metabolites of (R)-Benzphetamine. nih.gov These studies have revealed a stepwise conversion process that results in the formation of pharmacologically active amphetamine derivatives.

Dextromethamphetamine as a Primary Metabolite

Research has consistently identified dextromethamphetamine as a primary and significant metabolite of (R)-Benzphetamine. nih.govnih.govresearchgate.netwikipedia.orgnih.gov This conversion is a critical step in the bioactivation of the parent compound. In vitro experiments using rat liver microsomes have successfully isolated and identified dextromethamphetamine, confirming its role as a direct product of (R)-Benzphetamine metabolism. nih.gov The metabolic process responsible for this conversion is N-debenzylation, which is catalyzed by hepatic microsomal enzymes. nih.gov

Dextroamphetamine as a Subsequent Metabolite

Following the formation of dextromethamphetamine, further metabolism leads to the production of dextroamphetamine. nih.govnih.govresearchgate.netwikipedia.orgnih.gov This subsequent conversion involves the N-demethylation of dextromethamphetamine. nih.gov In vitro studies with rat liver microsomes have confirmed the presence of dextroamphetamine as a metabolite. nih.gov The conversion of (R)-Benzphetamine to these active metabolites underscores its classification as a prodrug. nih.govnih.govresearchgate.net

Table 1: Key Metabolites of (R)-Benzphetamine Hydrochloride Identified in In Vitro and Non-Human Studies

| Parent Compound | Primary Metabolite | Subsequent Metabolite |

| (R)-Benzphetamine | Dextromethamphetamine | Dextroamphetamine |

Enzymatic Pathways and Enzyme Kinetics in Hepatic and Other Tissue Models

The metabolic conversion of (R)-Benzphetamine is mediated by a concert of enzymes, primarily within the cytochrome P450 superfamily, located in hepatic and other tissues. The kinetics of these enzymatic reactions determine the rate and extent of prodrug activation.

Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP2B6, CYP3A4, CYP2D6)

The cytochrome P450 (CYP) system is a major catalyst in the phase I metabolism of many drugs, including (R)-Benzphetamine. mdpi.com Several specific CYP isoforms have been implicated in its biotransformation.

CYP2B6: This enzyme is a significant contributor to the metabolism of (R)-Benzphetamine. researchgate.netnih.gov Studies using reconstituted enzyme systems have shown that CYP2B6 actively metabolizes (R)-Benzphetamine. nih.gov Specifically, research comparing wild-type CYP2B6 to a polymorphic variant (K262R) demonstrated that the wild-type enzyme N-demethylated benzphetamine at a higher rate. researchgate.net

CYP2D6: The involvement of CYP2D6 in the metabolism of (R)-Benzphetamine is complex. In vitro studies with microsomes from cells expressing human CYP2D6 showed that while this enzyme could metabolize other N,N-dialkylated amphetamines, no metabolites were formed from benzphetamine. nih.gov This indicates that CYP2D6 may not directly metabolize the parent compound. nih.govnih.gov However, CYP2D6 is known to metabolize amphetamine-like compounds, suggesting a potential role in the further breakdown of the primary metabolites of (R)-Benzphetamine rather than the parent drug itself. nih.govnih.gov

Table 2: Investigated Cytochrome P450 Isoforms in (R)-Benzphetamine Metabolism

| Enzyme | Role in (R)-Benzphetamine Metabolism | Key Findings |

| CYP2B6 | Active Metabolizer | Demonstrates N-demethylation activity. researchgate.net |

| CYP3A4 | Limited to No Direct Role | Antibodies against CYP3A4 did not inhibit N-demethylation of benzphetamine. nih.gov |

| CYP2D6 | No Direct Metabolism of Parent Compound | Did not produce metabolites from benzphetamine in in vitro studies. nih.gov |

Resistance to Monoamine Oxidase (MAO) Metabolism

(R)-Benzphetamine is noted to be resistant to metabolism by monoamine oxidase (MAO). drugbank.com MAO is a key enzyme in the degradation of monoamine neurotransmitters and various xenobiotics. nih.govnih.gov The structural characteristics of (R)-Benzphetamine, specifically the N-benzyl and N-methyl substitutions, likely confer this resistance, preventing its degradation by MAO and allowing the cytochrome P450-mediated pathways to dominate its metabolism. drugbank.com

Role of Hydrolytic Enzymes (e.g., Peptidases) in Prodrug Conversion

While the primary metabolic conversions of (R)-Benzphetamine are oxidative reactions catalyzed by CYP enzymes, the broader concept of prodrug activation often involves hydrolytic enzymes. mdpi.comwashington.edu In the context of other prodrugs, such as lisdexamfetamine, peptidases play a crucial role in hydrolyzing a peptide bond to release the active drug. nih.govresearchgate.net Although the conversion of (R)-Benzphetamine itself does not directly involve peptide bond hydrolysis, the principle highlights the diverse enzymatic machinery available for prodrug activation within the body. mdpi.com The cleavage of the N-benzyl group from benzphetamine is an oxidative dealkylation, not a hydrolytic cleavage in the same manner as peptidase action on a peptide bond. nih.gov

Research into the Prodrug Concept and Metabolic Activation Mechanisms

This compound is recognized as a prodrug, a compound that undergoes biotransformation after administration to form pharmacologically active metabolites. wikipedia.orgresearchgate.net Research, particularly through non-human and in vitro models, has elucidated the pathways by which it is converted into its principal active forms, d-methamphetamine and d-amphetamine. researchgate.netnih.govoup.com

The metabolic activation of (R)-benzphetamine is a multi-step process primarily occurring in the liver. drugbank.com In vitro studies using rat liver microsomes have been instrumental in identifying the key enzymatic reactions. nih.govtandfonline.com These reactions are catalyzed by microsomal enzymes that require NADPH and oxygen, and their activity can be inhibited by substances like SKF 525-A and carbon monoxide (CO), which is characteristic of cytochrome P-450-mediated processes. nih.govtandfonline.com

The primary metabolic pathways identified are N-debenzylation and N-demethylation:

N-debenzylation: This process involves the removal of the benzyl (B1604629) group from the nitrogen atom.

N-demethylation: This reaction removes the methyl group from the nitrogen atom. nih.govtandfonline.com

Studies in rhesus monkeys have provided in vivo support for this prodrug model, demonstrating a sequential appearance of d-methamphetamine and then d-amphetamine in plasma following benzphetamine administration. nih.gov The initial conversion likely yields d-methamphetamine, which is then further demethylated to produce d-amphetamine. nih.gov An intermediary metabolite, desmethylbenzphetamine (also known as benzylamphetamine), has been identified in in vitro studies and is proposed as a key intermediate in the metabolic cascade leading to d-amphetamine. nih.govnih.gov

In vitro research using rat liver microsomes has also revealed that these metabolic pathways are mediated by distinct, though slightly different, enzyme systems. The influence of various inhibitors and inducers on these pathways has been characterized, providing further insight into the specific enzymes involved. nih.govtandfonline.com For instance, N-demethylation is specifically enhanced by pretreatment with phenobarbitone, a known inducer of cytochrome P450 enzymes. nih.govtandfonline.com In contrast, aromatic hydroxylation, another observed metabolic reaction, is induced by 3-methylcholanthrene. nih.govtandfonline.com The stereochemistry of the molecule also plays a role; studies with rabbit liver microsomes showed that (+)-benzphetamine undergoes N-demethylation at a significantly faster rate than its (-)-benzphetamine enantiomer. nih.gov

Table 1: Effects of Inducers and Inhibitors on (R)-Benzphetamine Metabolism in Vitro (Rat Liver Microsomes)

| Metabolic Pathway | Inducer | Inhibitor |

| N-Demethylation | Phenobarbitone | Metyrapone, n-octylamine |

| Aromatic Hydroxylation | 3-Methylcholanthrene | 7,8-Benzoflavone |

| N-Debenzylation | Phenobarbitone, 3-Methylcholanthrene | Metyrapone, n-octylamine, 7,8-Benzoflavone |

Source: Adapted from studies on rat liver microsomes. nih.govtandfonline.com

In Vitro Pharmacological Activity of Identified Metabolites

An extensive in vitro study utilizing rat liver microsomes systematically isolated and identified five distinct metabolites resulting from the biotransformation of benzphetamine. nih.govtandfonline.com The identification of these compounds confirms the multiple metabolic routes the parent drug can take. While these studies confirm the production of pharmacologically active agents like methamphetamine and amphetamine, they also reveal other metabolic products whose specific in vitro activities are less characterized but are crucial for understanding the complete metabolic profile. nih.govtandfonline.com

Table 2: Metabolites of (R)-Benzphetamine Identified in In Vitro Rat Liver Microsome Studies

| Metabolite Name | Chemical Name |

| Methamphetamine | (2S)-N-methyl-1-phenylpropan-2-amine |

| Amphetamine | (2S)-1-phenylpropan-2-amine |

| Benzylamphetamine | (2S)-N-benzyl-1-phenylpropan-2-amine |

| p-Hydroxybenzphetamine | 1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane |

| p-Hydroxybenzylamphetamine | 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane |

Source: Data from in vitro studies using rat-liver microsomes. nih.govtandfonline.com

Structure Activity Relationship Sar Studies of Benzphetamine Derivatives

Influence of N-Substitution and Stereochemistry on Receptor Affinity and Efficacy

The substituents on the nitrogen atom and the stereochemistry of the chiral center in benzphetamine derivatives play a pivotal role in determining their affinity for and efficacy at various receptors.

Modifications to the N-substituents of amphetamine and its analogues have been shown to significantly alter their pharmacological profile. For instance, the N-dealkylation rate, a key metabolic pathway, is influenced by the lipophilicity and the bulk of the N-substituent. An increase in lipophilicity of the N-substituent can enhance enzyme affinity, while a larger, bulkier N-substituent can create steric hindrance, thereby decreasing the rate of N-dealkylation. nih.gov Studies on N-ethylamphetamines with substitutions on the meta position of the phenyl ring have indicated that the maximum increase in atrial rate is inversely related to the size of the meta-substituent, suggesting a significant steric effect. psu.edu Furthermore, increasing the length of the N-alkyl chain in certain amphetamine analogues has been shown to augment their relative potency at the serotonin (B10506) transporter (SERT). nih.gov

Stereochemistry is another critical determinant of the activity of benzphetamine derivatives. The S-isomer of cathinone, a beta-keto amphetamine analogue, is more potent than its R-enantiomer. nih.gov In contrast, for methylenedioxyamphetamine derivatives, an inverse stereospecificity has been observed. The S(+) isomer is more potent at the presynaptic serotonin uptake site, whereas the R(-) isomer shows higher potency at postsynaptic 5-HT2 receptors. nih.gov This highlights that the optimal stereochemistry can be target-dependent. Studies on amphetamine analogues have also demonstrated that the S(+)-isomer of amphetamine is more active than its enantiomer in producing amphetamine-appropriate responding in drug discrimination studies. nih.gov

| Structural Modification | Effect on Activity/Affinity | Example Compound/Class | Reference |

|---|---|---|---|

| Increased N-alkyl chain length | Augmented potency at SERT | Substituted amphetamines | nih.gov |

| Bulky N-substituent | Decreased N-dealkylation rate (steric hindrance) | N-substituted amphetamines | nih.gov |

| Meta-substitution on phenyl ring of N-ethylamphetamine | Maximum increase in atrial rate inversely related to substituent size | meta-substituted N-ethylamphetamines | psu.edu |

| S-isomer vs. R-isomer | S-isomer is more potent | Cathinone | nih.gov |

| S(+) vs. R(-) isomer | S(+) isomer more potent at serotonin uptake site; R(-) isomer more potent at postsynaptic 5-HT2 receptors | Methylenedioxyamphetamine derivatives | nih.gov |

Design and Synthesis of Novel Benzphetamine Analogues for SAR Probing

The design and synthesis of novel analogues are fundamental to probing the SAR of benzphetamine. This process involves the systematic modification of the benzphetamine scaffold to investigate the impact of these changes on biological activity.

The synthesis of amphetamine and its analogues can be achieved through various methods, including stereoselective synthesis to obtain specific enantiomers. uwaterloo.ca This is particularly important given the demonstrated influence of stereochemistry on activity. The general approach often involves the creation of a library of compounds with variations at specific positions, such as the aromatic ring, the alkyl side chain, and the nitrogen substituents.

For example, to explore the impact of substitutions on the phenyl ring, analogues with different substituents (e.g., halogens, alkyl groups, alkoxy groups) at various positions (ortho, meta, para) can be synthesized. nih.gov Similarly, the length and branching of the N-alkyl groups can be varied to understand the steric and electronic requirements of the binding site. nih.govnih.gov The synthesis of conformationally restricted analogues, where the side chain is incorporated into a ring system, can also provide valuable insights into the bioactive conformation of the molecule. nih.gov The synthesis of such novel derivatives allows for a systematic exploration of the chemical space around the parent molecule, leading to a more comprehensive understanding of its SAR. researchgate.net

Computational Modeling and Molecular Docking in SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of benzphetamine derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For phenethylamine (B48288) derivatives, QSAR models have been developed to predict properties like lipophilicity (logP), which is crucial for their pharmacokinetic profile. nih.gov These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the specific interactions between the ligand and the protein's active site. researchgate.netnih.govresearchgate.net For benzphetamine derivatives, docking studies can help visualize how different substitutions on the aromatic ring or the nitrogen atom affect the binding mode and affinity. For example, docking simulations can reveal key hydrogen bonds or hydrophobic interactions that stabilize the ligand-receptor complex. juniperpublishers.commdpi.com The binding affinity, often expressed as a docking score, can be correlated with experimentally determined activities to validate the docking protocol and provide predictive models for new analogues. juniperpublishers.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Advanced Analytical Methodologies in Research and Forensic Science

Chromatographic Separation Techniques for Complex Matrices

Chromatography is a fundamental technique for separating mixtures into their individual components. libretexts.org This is achieved by distributing the components between a stationary phase and a mobile phase. libretexts.org The differential interactions of the components with these two phases lead to their separation. libretexts.org In the context of (R)-Benzphetamine Hydrochloride analysis, several chromatographic methods are routinely utilized.

High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (MS/MS) for Quantitation

The HPLC system separates this compound from other compounds in the sample based on its physicochemical properties and interactions with the stationary phase of the chromatographic column. nih.gov The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The tandem mass spectrometer (MS/MS) provides two stages of mass analysis. The first stage selects the specific molecular ion of this compound, and the second stage fragments this ion and analyzes the resulting product ions. This two-step verification process significantly enhances the specificity of the analysis, minimizing the risk of false positives.

| Parameter | Value | Reference |

| Lower Limit of Quantification (Plasma) | 0.050 ng/mL | basinc.com |

| Upper Limit of Quantification (Plasma) | 100 ng/mL | basinc.com |

| Sample Volume (Plasma) | 0.300 mL | basinc.com |

Table 1: Performance Characteristics of an LC-MS/MS Method for Benzphetamine Quantitation in Human Plasma

Gas Chromatography (GC) with Mass Spectrometry (MS) for Identification and Screening

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another cornerstone technique in the analysis of this compound, particularly for identification and screening purposes in forensic science. ojp.govnih.gov In GC, the sample is vaporized and separated based on the compound's volatility and interaction with the stationary phase within a long capillary column. umich.edu The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing a unique "fingerprint" or mass spectrum for each compound. nist.gov

The electron ionization (EI) mass spectrum of a compound is a highly reproducible fragmentation pattern that can be compared to spectral libraries for confident identification. nist.gov This makes GC-MS an invaluable tool for identifying unknown substances and confirming the presence of this compound in seized drug samples or biological specimens. ojp.govnih.gov While GC-MS is excellent for identification, it can also be used for quantification, often requiring derivatization of the analyte to improve its chromatographic properties and sensitivity. nih.govresearchgate.net

Forensic laboratories routinely employ GC-MS for the analysis of amphetamine-type substances due to its reliability and the extensive spectral libraries available. ojp.govnih.gov However, it's important to note that some closely related compounds, such as isomers, may not be easily differentiated by mass spectrometry alone and may require careful consideration of their chromatographic retention times. ojp.gov

Thin-Layer Chromatography (TLC) for Rapid Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for preliminary screening and purity assessment of this compound. nih.govresearchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate acts as the stationary phase. researchgate.net The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates, leading to their separation. researchgate.net

The separated spots can be visualized under UV light or by spraying with a visualizing reagent. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a reference standard. TLC is particularly useful for quickly checking the purity of a substance and for screening a large number of samples. nih.gov

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods rely on the interaction of the molecule with electromagnetic radiation to provide information about its chemical structure and functional groups.

Ultraviolet (UV) Spectrophotometry and Differential Spectra for Compound Differentiation

Ultraviolet (UV) spectrophotometry is a straightforward and widely accessible technique used for the quantitative analysis and characterization of compounds that absorb UV radiation. ijpra.comufrgs.br this compound, containing aromatic rings, exhibits characteristic UV absorption maxima. nih.gov The principle behind UV spectrophotometry is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpra.com

A UV spectrum, a plot of absorbance versus wavelength, can provide qualitative information for identification purposes. ufrgs.br While the UV spectrum of a single compound may not be unique enough for absolute identification, it can be a valuable tool for purity checks and for differentiating between compounds with different chromophoric systems. Differential spectrophotometry, which measures the difference in absorbance between a sample and a reference solution, can sometimes be used to enhance selectivity and resolve overlapping spectra in mixtures.

| Technique | Application | Principle |

| UV Spectrophotometry | Quantitative analysis, Purity checks | Measurement of UV light absorption based on Beer-Lambert's law. |

| Differential Spectrophotometry | Enhanced selectivity, Resolution of overlapping spectra | Measurement of the difference in absorbance between a sample and a reference. |

Table 2: Applications of UV Spectrophotometry in the Analysis of this compound

Fluorescence Spectrometry for Enhanced Sensitivity and Selectivity

Fluorescence spectrometry is a highly sensitive and selective analytical technique that can be employed for the analysis of fluorescent compounds or compounds that can be derivatized to become fluorescent. uci.edunih.gov While (R)-Benzphetamine itself is not strongly fluorescent, derivatization with a fluorogenic reagent can produce a highly fluorescent product, enabling its detection at very low concentrations. nih.gov

Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and then emits light at a longer wavelength. uci.edu The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis. The specificity of fluorescence spectrometry arises from the fact that both the excitation and emission wavelengths are characteristic of the fluorescent molecule. This dual-wavelength specificity significantly reduces interference from other compounds in the matrix. uci.edu In some cases, the native fluorescence of a compound or its metabolites in certain environments can be utilized for detection. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules, including this compound. researchgate.net This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. hyphadiscovery.comtaylorandfrancis.com For this compound, a comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm its molecular architecture.

The standard suite of NMR experiments for structural elucidation typically includes:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons of the two phenyl rings, the protons of the propyl chain, and the N-methyl and N-benzyl groups.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule. In conjunction with ¹H NMR, it helps to build the complete carbon skeleton.

2D NMR Experiments: These experiments provide crucial connectivity information:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different molecular fragments. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which is useful for confirming stereochemistry and conformation. hyphadiscovery.com

Through the careful analysis of these NMR spectra, researchers can precisely map out the structure of this compound and its metabolites, ensuring correct identification and characterization. researchgate.netnih.gov

Mass Spectrometry (MS) and High-Resolution MS for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the identification and structural analysis of this compound and its metabolites, offering high sensitivity and specificity. ijpras.com High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in determining the elemental composition of molecules. mdpi.comeuropa.eu

Metabolite Identification:

The metabolism of benzphetamine in the body leads to several metabolites, including amphetamine and methamphetamine. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying these metabolites in biological samples. taylorandfrancis.comnih.gov By comparing the retention times and mass spectra of the metabolites in a sample to those of known reference standards, their identities can be confirmed. ijpras.com HRMS is particularly valuable in this context as the accurate mass measurement can help to distinguish between compounds with the same nominal mass but different elemental formulas. europa.eu

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of this compound and its metabolites. ijpras.com In this technique, the parent ion of interest is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). mdpi.com The resulting fragment ions are then analyzed to provide structural information.

The fragmentation of phenethylamines, the class of compounds to which benzphetamine belongs, is characterized by specific cleavage patterns. researchgate.net The α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and β-cleavage are common fragmentation pathways. researchgate.net Systematic studies of the fragmentation patterns of related compounds, such as ketamine analogues, have demonstrated that characteristic losses, such as the loss of the amine group or cleavage of the cyclohexanone (B45756) moiety, can be used to identify specific structural features. nih.govresearchgate.net For this compound, characteristic fragments would be expected from the loss of the benzyl (B1604629) group, the methyl group, and cleavage of the propyl chain. Analyzing these fragmentation patterns allows for the detailed structural elucidation of the parent compound and its metabolites. mdpi.com

The combination of chromatographic separation with high-resolution mass spectrometry and tandem mass spectrometry provides a robust platform for the comprehensive analysis of this compound and its metabolic fate.

Advanced Sample Preparation and Extraction Techniques for Research Samples

Effective sample preparation is a critical step in the analysis of this compound, ensuring the removal of interfering matrix components and the concentration of the analyte of interest.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a widely used technique for the isolation of analytes from complex matrices. nih.gov The optimization of LLE protocols is crucial for achieving high recovery and clean extracts. chromatographyonline.comelementlabsolutions.com

Key parameters for LLE optimization include:

Solvent Selection: The choice of the organic extraction solvent is paramount and is guided by the polarity of this compound. chromatographyonline.com A solvent that has a similar polarity to the analyte will generally provide the best extraction efficiency.

pH Adjustment: (R)-Benzphetamine is a basic compound. Adjusting the pH of the aqueous sample to a basic pH (typically pH 9-9.5) will neutralize the amine group, making the molecule less water-soluble and more readily extracted into an organic solvent. researchgate.net Conversely, back-extraction into a fresh aqueous phase at an acidic pH can further purify the analyte. elementlabsolutions.com

Salt Addition: The addition of a salt, such as sodium sulfate, to the aqueous phase can increase the ionic strength of the solution. chromatographyonline.comelementlabsolutions.com This "salting-out" effect reduces the solubility of the analyte in the aqueous phase and drives it into the organic phase, thereby improving recovery. chromatographyonline.com

Solvent-to-Sample Ratio and Extraction Time: Optimizing the volume ratio of the organic solvent to the aqueous sample and the duration of mixing are important for achieving equilibrium and maximizing extraction efficiency. elementlabsolutions.com A ratio of 7:1 (organic to aqueous) is often considered a good starting point. chromatographyonline.com

A systematic approach, potentially using Design of Experiments (DoE), can be employed to efficiently optimize these parameters for the highest possible recovery of this compound. nih.govelementlabsolutions.com

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that is particularly well-suited for the trace analysis of compounds like this compound. nih.govnih.gov It involves the use of a fused silica fiber coated with a stationary phase that extracts the analyte from the sample matrix. nih.gov

Different SPME modes can be utilized:

Direct Immersion SPME: The coated fiber is directly immersed in the liquid sample.

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above the sample, which is ideal for volatile and semi-volatile analytes. nih.gov

Total Vaporization SPME (TV-SPME): The entire liquid sample is vaporized, leading to improved adsorption and reduced matrix effects. iu.edu

The choice of fiber coating is critical and depends on the analyte's properties. For amines like benzphetamine, specific coatings can enhance selectivity. nih.gov Following extraction, the analyte is typically desorbed from the fiber directly into the injection port of a gas chromatograph (GC) or by using a solvent for liquid chromatography (LC) analysis. nih.gov SPME has been successfully applied to the analysis of amphetamine and related substances in various biological matrices, demonstrating its effectiveness for trace-level detection. nih.goviu.edu The combination of SPME with sensitive analytical instruments like mass spectrometers provides a powerful tool for the forensic and research analysis of this compound. nist.gov

Method Validation for Research Applications (e.g., Ruggedness, Sensitivity, Specificity, Precision, Accuracy)

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. gavinpublishers.comscispace.com For research applications involving this compound, a comprehensive validation process should be undertaken, evaluating several key parameters. elementlabsolutions.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com | No significant interference at the retention time of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. gavinpublishers.comelementlabsolutions.com It is often determined by spike recovery experiments. | Recovery typically within 80-120%. mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 15% for trace analysis. gavinpublishers.com |

| Sensitivity | The method's ability to detect small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). elementlabsolutions.com | LOD and LOQ should be appropriate for the intended application. |

| Ruggedness | The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, and days. nih.gov | Minimal variation in results across different conditions. |

This table provides a general overview of method validation parameters and typical acceptance criteria, which may vary depending on the specific research application and regulatory guidelines.

A study on the chiral liquid chromatographic method for determining the enantiomeric purity of benzphetamine reported recoveries in the range of 95.5-103.2% and a correlation coefficient greater than 0.9994 for linearity, demonstrating good accuracy and linearity. researchgate.net The limits of detection and quantification for the L-enantiomer were 0.012 and 0.035 μg mL⁻¹, respectively, indicating high sensitivity. researchgate.net In another validated method for methamphetamine and amphetamine in hair, the intra- and inter-day accuracies were between -9.4% and 5.5%, and the precisions were within 8.3%, showcasing the method's reliability. mdpi.com These examples highlight the importance of rigorously validating analytical methods to ensure the quality and integrity of research data for this compound.

Advanced Research Applications and Methodological Development

Development of Certified Reference Materials and Analytical Standards for (R)-Benzphetamine Hydrochloride and its Metabolites

The development of certified reference materials (CRMs) and analytical standards is a cornerstone of accurate and reproducible scientific research. For this compound and its metabolites, these standards are essential for the unequivocal identification and quantification of the compound in various matrices, from pharmaceutical formulations to biological samples. vwr.comglpbio.comacanthusresearch.com Organizations such as the United States Pharmacopeia (USP) provide reference standards for Benzphetamine Hydrochloride, ensuring its identity, purity, strength, and quality. vwr.comusp.orgsigmaaldrich.com These standards are rigorously tested and validated, often by multiple independent laboratories, to confirm their suitability for use in official tests and assays. vwr.com

The process of creating these standards involves not only the synthesis of the primary compound, this compound, but also its key metabolites. acanthusresearch.comacs.org Major metabolites include (S)-amphetamine, (S)-methamphetamine, N-benzylamphetamine, p-hydroxybenzphetamine, and p-hydroxy-N-benzylamphetamine. nih.govnih.govcaymanchem.com The synthesis and characterization of these individual compounds are critical for developing comprehensive analytical methods. researchgate.net

A variety of analytical techniques have been developed and validated for the detection and quantification of benzphetamine and its metabolic products, forming the basis for the use of these reference standards. nih.govnih.govnih.gov High-performance liquid chromatography (HPLC), liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), and micellar electrokinetic chromatography (MEKC) are among the powerful methods employed. nih.govnih.govnih.gov For instance, an LC-MS method was developed to identify and determine benzphetamine and five of its metabolites in rat urine, achieving a limit of quantitation for p-hydroxybenzphetamine of 500 pg/mL. nih.gov Similarly, an HPLC method was established for quantifying the glucuronide conjugates of p-hydroxy-N-benzylamphetamine and p-hydroxy-benzphetamine in human urine. nih.gov The availability of CRMs for these metabolites is crucial for such bioanalytical studies. acanthusresearch.com

Table 1: Analytical Methods for the Analysis of this compound and its Metabolites

| Analytical Technique | Matrix | Analytes Measured | Key Findings/Capabilities | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Human Urine | p-hydroxy-N-benzylamphetamine glucuronide (pHBAG), p-hydroxy-benzphetamine glucuronide (pHBZG) | Quantified major glucuronidated metabolites; found that about 10-15% of the dose was excreted as these two metabolites within 24 hours. | nih.gov |

| Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) | Rat Urine | Benzphetamine (BMA), N-benzylamphetamine (BAM), p-hydroxybenzphetamine (p-HBMA), p-hydroxy-N-benzylamphetamine (p-HBAM), Methamphetamine (MA), Amphetamine (AM) | Highly sensitive method for simultaneous detection; established p-HBMA as a viable metabolite for detecting BMA ingestion. | nih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Human Urine | Benzphetamine (BZ), p-hydroxy-N-benzylamphetamine (pHBA), p-hydroxybenzphetamine (pHBZ), Amphetamine (AP), Methamphetamine, p-hydroxymethamphetamine | Simultaneous analysis of the parent drug and five metabolites; developed a quantitative method for pHBA, a major human metabolite. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Human Urine | Amphetamine, Methamphetamine | Used to study the metabolic profile following benzphetamine administration, showing significant inter-individual variability in metabolite ratios. | oup.com |

Use of this compound as a Research Tool in Non-Human Behavioral Pharmacology Studies (e.g., Drug Discrimination)

Drug discrimination is a powerful behavioral pharmacology paradigm used to investigate the subjective effects of psychoactive compounds in non-human subjects. nih.govnih.gov In these studies, an animal is trained to recognize the interoceptive (internal) stimulus produced by a specific drug and to make a differential response to receive a reward (e.g., pressing one lever after receiving the drug and another after receiving a placebo). nih.gov The specificity of this learned behavior allows researchers to test other compounds to see if they "substitute" for the training drug, meaning they produce similar subjective effects and cause the animal to respond on the drug-appropriate lever. nih.govresearchgate.net This provides a highly selective in vivo assay for classifying the neuropharmacological mechanisms of drugs. nih.gov

This compound, as a psychomotor stimulant chemically and pharmacologically related to amphetamine, is a valuable tool in such research. nih.govnih.gov It can be used as either the training drug or as a test drug in animals trained to discriminate other stimulants, such as d-amphetamine or cocaine.

When used as a training drug, animals learn to discriminate the specific stimulus properties of (R)-benzphetamine from placebo. Researchers can then administer other known or novel compounds to probe the neurochemical systems mediating its effects. For example, testing antagonists for dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) receptors could reveal which neurotransmitter systems are essential for the (R)-benzphetamine stimulus.

Alternatively, and more commonly, (R)-benzphetamine can be tested for its ability to substitute in animals trained to discriminate d-amphetamine. nih.gov The degree of substitution provides a quantitative measure of the similarity of their subjective effects. Studies have shown that drugs with similar neuropharmacological actions tend to produce comparable discriminative stimulus effects. researchgate.net For instance, a study in human volunteers trained to discriminate d-amphetamine from placebo found that 50 mg of benzphetamine partially substituted for the d-amphetamine stimulus, producing a similar, though weaker, profile of subjective effects. nih.gov Such findings in humans support the validity of using non-human models to predict subjective effects. nih.govnih.gov These animal models are crucial for elucidating mechanisms of action and for the preclinical assessment of the abuse liability of novel compounds. nih.govresearchgate.net

Table 2: Application of Benzphetamine in Drug Discrimination Studies

| Study Type | Training Drug | Test Drug(s) | Subjects | Key Findings | Reference(s) |

| Generalization Test | d-Amphetamine | Benzphetamine , Caffeine | Humans | Benzphetamine (50 mg) partially generalized to the d-amphetamine cue (56% drug-appropriate responding) and produced similar subjective effects. | nih.gov |

| Generalization Test | d-Amphetamine | Methylphenidate, Diazepam | Humans | Demonstrates the methodology where stimulants (methylphenidate) substitute for d-amphetamine while non-stimulants (diazepam) do not. (R)-Benzphetamine would be expected to substitute in a similar manner to methylphenidate. | johnshopkins.edu |

| Review of Methodology | Various (LSD, phenethylamines) | Various | Animals | Outlines the utility of drug discrimination for studying psychoactive drugs, establishing the serotonergic basis for hallucinogens and the importance of animal models for mechanistic research. | nih.gov |

Application in In Vitro Enzyme Kinetics and Mechanistic Biotransformation Studies